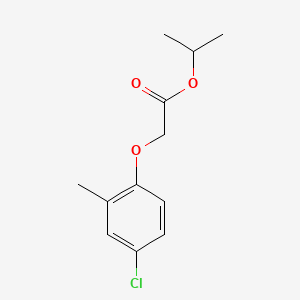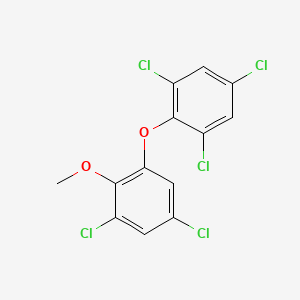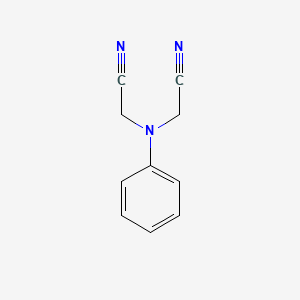
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzaldehyde moiety and a naphthylphenylhydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 2-Chloro-4-(dimethylamino)benzaldehyde, which can be synthesized by the chlorination of 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 2-naphthylphenylhydrazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the chlorination of 4-(dimethylamino)benzaldehyde and subsequent hydrazone formation. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The chloro group in the benzaldehyde moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It finds use in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form Schiff bases with aldehydes or ketones, leading to the formation of stable complexes. These interactions can modulate enzyme activities or disrupt cellular processes, making the compound useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(dimethylamino)benzaldehyde: Shares the chloro-substituted benzaldehyde moiety but lacks the hydrazone group.
2-Naphthylphenylhydrazone: Contains the hydrazone group but lacks the chloro-substituted benzaldehyde moiety.
Uniqueness
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
94089-12-0 |
|---|---|
Fórmula molecular |
C25H22ClN3 |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethyl-4-[(E)-[(2-naphthalen-1-ylphenyl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C25H22ClN3/c1-29(2)20-15-14-19(24(26)16-20)17-27-28-25-13-6-5-11-23(25)22-12-7-9-18-8-3-4-10-21(18)22/h3-17,28H,1-2H3/b27-17+ |
Clave InChI |
UMBYWVLCHLDFHN-WPWMEQJKSA-N |
SMILES isomérico |
CN(C)C1=CC(=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





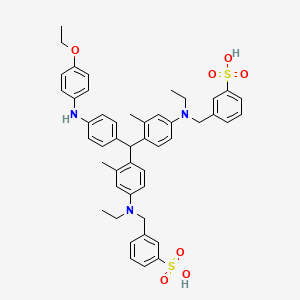
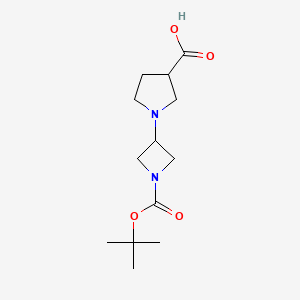
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
